molecular formula C9H6F6 B1321715 4-Methyl-1,2-bis-(trifluoromethyl)benzene CAS No. 716-25-6

4-Methyl-1,2-bis-(trifluoromethyl)benzene

Cat. No.: B1321715
CAS No.: 716-25-6
M. Wt: 228.13 g/mol
InChI Key: ZLZIWTFMKQRYNZ-UHFFFAOYSA-N
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Description

4-Methyl-1,2-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F6. It is a derivative of benzene, where two trifluoromethyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which are highly electronegative and can significantly influence the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-bis-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 4-methylbenzene with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-bis-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1,2-bis-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-bis-(trifluoromethyl)benzene is primarily influenced by the trifluoromethyl groups. These groups can enhance the electron-withdrawing capacity of the molecule, affecting its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)benzene
  • 1,2-Bis(trifluoromethyl)benzene

Uniqueness

4-Methyl-1,2-bis-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and two trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZIWTFMKQRYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605609
Record name 4-Methyl-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-25-6
Record name 4-Methyl-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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